molecular formula C12H11F3N4O3 B5498411 N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide

N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide

Cat. No. B5498411
M. Wt: 316.24 g/mol
InChI Key: GEANFFXODMHSHU-FXBPXSCXSA-N
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Description

N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide, also known as TFAEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFAEA is a white to light yellow solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Mechanism of Action

The mechanism of action of N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in tissue remodeling and degradation.
Biochemical and Physiological Effects:
N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide inhibits the proliferation of cancer cells and induces apoptosis. N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide reduces inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide is its versatility in various fields of research, as discussed earlier. Another advantage is its relatively simple synthesis method and high yield. However, one limitation of N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for the study of N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide. One direction is the development of N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide-based materials for various applications, such as drug delivery and catalysis. Another direction is the investigation of N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to understand the mechanism of action and potential side effects of N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide in vivo.

Synthesis Methods

N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide can be synthesized using a one-pot reaction between 4-nitrobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of trifluoroacetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide is typically around 60-70%.

Scientific Research Applications

N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In biochemistry, N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide has been used as a probe to study the interactions between proteins and small molecules. In materials science, N-(4-{N-[amino(oxo)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide has been used as a building block for the synthesis of functional materials such as metal-organic frameworks and covalent organic frameworks.

properties

IUPAC Name

N'-[(Z)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O3/c1-6(18-19-10(21)9(16)20)7-2-4-8(5-3-7)17-11(22)12(13,14)15/h2-5H,1H3,(H2,16,20)(H,17,22)(H,19,21)/b18-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEANFFXODMHSHU-FXBPXSCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(=O)N)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C(=O)N)/C1=CC=C(C=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(1Z)-1-{2-[amino(oxo)acetyl]hydrazinylidene}ethyl]phenyl}-2,2,2-trifluoroacetamide

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